1,4-Butane diisothiocyanate chemical properties and structure
1,4-Butane diisothiocyanate chemical properties and structure
An In-depth Technical Guide to 1,4-Butane Diisothiocyanate: Structure, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,4-butane diisothiocyanate, a versatile homobifunctional cross-linking agent. Tailored for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, structure, synthesis, and key applications of this reagent, grounding theoretical knowledge in practical, field-proven insights.
Introduction: The Versatility of a Symmetric Cross-linker
1,4-Butane diisothiocyanate (BDITC) is a linear, four-carbon aliphatic chain capped at both ends by highly reactive isothiocyanate (-N=C=S) groups. This symmetric, homobifunctional architecture makes it an invaluable tool in chemical biology and materials science. The electrophilic nature of the isothiocyanate moiety allows for efficient covalent bond formation with nucleophiles, most notably primary amines and thiols.
This reactivity profile enables its primary application as a cross-linking agent to bridge proteins, study protein-protein interactions, and stabilize macromolecular complexes. Furthermore, its role as a linker is gaining traction in the field of drug development, particularly in the construction of bioconjugates. This guide aims to provide a deep understanding of BDITC, from its fundamental chemical characteristics to its practical application in the laboratory.
Molecular Structure and Physicochemical Properties
The structure of 1,4-butane diisothiocyanate is defined by a flexible butane spacer separating two isothiocyanate functional groups. This separation and symmetry are critical to its function as a cross-linker.
Caption: Chemical structure of 1,4-butane diisothiocyanate.
The key physicochemical properties of 1,4-butane diisothiocyanate are summarized in the table below, providing essential data for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 4430-51-7 | [1][2][3] |
| Molecular Formula | C₆H₈N₂S₂ | [1][2][3][4] |
| Molecular Weight | 172.27 g/mol | [1][3][4] |
| Appearance | White to yellow or pale brown solid (crystals or powder) | [1][2] |
| Melting Point | 29-36 °C | [1][2] |
| Boiling Point (Normal) | 628.58 K (355.43 °C) (Calculated) | [4] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Solubility | Log10 of Water solubility in mol/l: -2.20 (Calculated) | [4] |
| Octanol/Water Partition | 1.972 (Calculated) | [4] |
| SMILES | S=C=NCCCCN=C=S | [1][2][4] |
| InChI Key | RRSISCMPUAGVJN-UHFFFAOYSA-N | [1][2][4] |
Synthesis and Purification
1,4-Butane diisothiocyanate is typically synthesized from its corresponding primary diamine, 1,4-diaminobutane (putrescine), through a reaction that forms the isothiocyanate groups. A common and effective method involves the use of carbon disulfide (CS₂) and a desulfurylating agent.
Expertise & Experience: The choice of a two-step, one-pot synthesis under aqueous conditions is advantageous as it avoids harsh organic solvents in the initial dithiocarbamate formation, making it more environmentally friendly and scalable. The subsequent desulfurylation requires a non-aqueous solvent, and the choice of cyanuric chloride (TCT) is based on its efficiency for a broad range of substrates.[5]
Protocol: Synthesis of 1,4-Butane Diisothiocyanate from 1,4-Diaminobutane
Materials:
-
1,4-Diaminobutane
-
Carbon Disulfide (CS₂)
-
Potassium Carbonate (K₂CO₃)
-
Cyanuric Chloride (Trichlorotriazine, TCT)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dithiocarbamate Salt Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diaminobutane (1 equivalent) and potassium carbonate (2.2 equivalents) in deionized water.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add carbon disulfide (2.2 equivalents) dropwise to the stirred solution. Caution: CS₂ is highly volatile and flammable. Perform this step in a well-ventilated fume hood.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC or HPLC to confirm the consumption of the starting amine.
-
-
Desulfurization to Isothiocyanate:
-
Cool the aqueous mixture back down to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of cyanuric chloride (TCT) (0.8 equivalents, ~2.4 eq of Cl) in dichloromethane (DCM).
-
Add the TCT solution dropwise to the vigorously stirred aqueous reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer twice with fresh portions of DCM.
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
The resulting crude product, an oil or low-melting solid, can be purified further by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 1,4-butane diisothiocyanate.
-
Chemical Reactivity and Mechanism of Action
The utility of 1,4-butane diisothiocyanate stems from the electrophilic character of the central carbon atom in the -N=C=S group. This carbon is susceptible to nucleophilic attack by electron-rich species like primary amines and thiols.
Reaction with Primary Amines
The reaction with a primary amine (-NH₂) is the most common application in bioconjugation. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a stable thiourea linkage.[6]
Trustworthiness: This reaction is highly reliable and proceeds efficiently under mild alkaline conditions (pH 8.0-9.5). The causality is straightforward: at this pH, the primary amine is sufficiently deprotonated and thus more nucleophilic, while the isothiocyanate group remains stable.
Caption: Reaction of an isothiocyanate with a primary amine.
Reaction with Thiols
Isothiocyanates can also react with sulfhydryl/thiol groups (-SH), typically found in cysteine residues of proteins. This reaction forms a dithiocarbamate linkage. The optimal pH for this reaction is typically near neutral (pH 6.5-7.5), where the thiol group is more reactive.[6] This provides a degree of selectivity; by controlling the pH, one can favor reaction with either amines or thiols.
Key Applications in Research and Drug Development
Homobifunctional Cross-linking of Proteins
As a homobifunctional cross-linker, BDITC is used to covalently link proteins. This is instrumental in:
-
Studying Protein-Protein Interactions: By "freezing" interactions in place, cross-linking allows for the identification of binding partners using techniques like SDS-PAGE and mass spectrometry.
-
Stabilizing Quaternary Structures: It can be used to stabilize multimeric protein complexes for structural studies (e.g., crystallography) or to enhance their functional stability.
Protocol: Cross-linking a Model Protein (e.g., Bovine Serum Albumin - BSA)
Materials:
-
Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL in PBS)
-
1,4-Butane diisothiocyanate (BDITC) stock solution (e.g., 100 mM in DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
SDS-PAGE loading buffer (with β-mercaptoethanol or DTT)
-
Coomassie Brilliant Blue stain
Procedure:
-
Protein Preparation: Prepare a solution of BSA at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
Cross-linker Addition: Add the BDITC stock solution to the protein solution to achieve a final molar excess of 20-50 fold over the protein. The optimal ratio must be determined empirically. A "no cross-linker" control should be run in parallel.
-
Experimental Rationale: A molar excess is required to drive the reaction. Starting with a range of concentrations helps to identify conditions that yield dimers and oligomers without causing excessive precipitation.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amine in Tris will react with and consume any excess BDITC. Incubate for 15-30 minutes.
-
Analysis by SDS-PAGE:
-
Mix an aliquot of the quenched reaction with SDS-PAGE loading buffer.
-
Heat the samples at 95 °C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue.
-
Expected Result: Compared to the control lane (which will show a single band for monomeric BSA at ~66 kDa), the cross-linked sample should show additional bands at higher molecular weights, corresponding to BSA dimers (~132 kDa), trimers, and other oligomers.
-
Sources
- 1. 1,4-二硫异氰酸酯丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,4-Butane diisothiocyanate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. 1,4-Butane diisothiocyanate (CAS 4430-51-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
